molecular formula C28H42IN3S B14250904 N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide CAS No. 439119-96-7

N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide

Katalognummer: B14250904
CAS-Nummer: 439119-96-7
Molekulargewicht: 579.6 g/mol
InChI-Schlüssel: MDRSQXOPSFSLIU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide has numerous scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is explored for its potential use in drug development and treatment of diseases. In industry, it is utilized in the production of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

N,N-Dibutyl-7-(dibutylamino)-3H-phenothiazin-3-iminium iodide can be compared with other similar compounds, such as N,N-Dibutyl-7-nitro-4-benzofurazanamine and N,N-Dibutyl-7-[2-(isoquinolin-5-yl)ethenyl]chrysen-2-amine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

439119-96-7

Molekularformel

C28H42IN3S

Molekulargewicht

579.6 g/mol

IUPAC-Name

dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;iodide

InChI

InChI=1S/C28H42N3S.HI/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

MDRSQXOPSFSLIU-UHFFFAOYSA-M

Kanonische SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.